molecular formula C21H33N3O3 B2722290 (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate CAS No. 339539-82-1

(R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B2722290
CAS No.: 339539-82-1
M. Wt: 375.513
InChI Key: MICNJOWZWSCGOQ-OAQYLSRUSA-N
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Description

(R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of benzyl piperidine with trimethylhydrazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Used as an intermediate in the synthesis of PARP inhibitors.

  • tert-Butyl (1-(((S)-1-((R)-3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate: Another complex derivative with potential biological activity.

Uniqueness: (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

tert-butyl (3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-20(2,3)27-19(26)24-14-10-13-21(16-24,18(25)23(6)22(4)5)15-17-11-8-7-9-12-17/h7-9,11-12H,10,13-16H2,1-6H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNJOWZWSCGOQ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)N(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)N(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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